N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O2/c1-11-2-5-13(8-15(11)20)23-16(28)9-26-10-22-18-17(19(26)29)24-25-27(18)14-6-3-12(21)4-7-14/h2-8,10H,9H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRDMFOXNOMKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula and weight:
- Molecular Formula : C21H19ClN6O2
- Molecular Weight : 422.9 g/mol
The IUPAC name indicates the presence of multiple functional groups that may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets. For instance, the presence of a triazole moiety is known to enhance interaction with enzymes and receptors involved in key physiological processes. The specific interactions of this compound with targets such as receptors or enzymes have not been fully elucidated but can be inferred from related compounds.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds containing triazole and pyrimidine derivatives. For example, a related study found that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria through mechanisms involving cell wall synthesis inhibition and disruption of membrane integrity .
Anticancer Properties
Compounds with similar structural features have shown promise in anticancer research. A study indicated that triazolo-pyrimidine derivatives could induce apoptosis in cancer cells by activating caspase pathways . The specific effects of this compound on cancer cell lines warrant further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl rings and the triazole core can significantly affect potency and selectivity toward biological targets. For instance:
- Chlorine and Fluorine Substituents : The presence of halogens like chlorine and fluorine has been shown to enhance lipophilicity and improve receptor binding affinity .
A table summarizing some SAR findings from related compounds is presented below:
| Compound | Substituent | Activity (IC50/µM) | Notes |
|---|---|---|---|
| Compound A | Cl | 0.14 | High affinity for receptor |
| Compound B | F | 0.22 | Moderate affinity |
| Compound C | None | ND | Inactive |
Case Study 1: Antimicrobial Testing
In vitro tests demonstrated that a structurally similar compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with an IC50 value of 0.5 µM . This suggests that this compound may possess similar properties.
Case Study 2: Cancer Cell Line Studies
A recent study on triazole derivatives indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 1 to 10 µM . Future studies should focus on evaluating the specific effects of this compound on various cancer cell lines.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Key Observations :
Substituent Effects :
- The target compound’s 3-chloro-4-methylphenyl group introduces increased lipophilicity compared to the 3-chlorophenyl group in the compound. This may enhance membrane permeability but reduce aqueous solubility.
- The 4-fluorophenyl group in both the target and compounds likely contributes to π-π stacking interactions in target binding.
Core Structure Differences: The triazolo-pyrimidin core (target and ) is distinct from the pyrido-thieno-pyrimidin system in ’s compound. The latter’s thiophene ring introduces sulfur, which may alter electronic properties and metabolic stability .
Pharmacological Implications
Table 2: Hypothesized Pharmacological Profiles Based on Structural Analogues
Mechanistic Insights :
- The methyl group in the target’s 3-chloro-4-methylphenyl substituent could enhance binding pocket occupancy compared to simpler aryl groups in analogs .
Q & A
Q. What are the key synthetic challenges in preparing N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the triazolo-pyrimidine core and coupling with the acetamide sidechain. Challenges include low yields due to steric hindrance at the 3-(4-fluorophenyl) substituent and regioselectivity in triazole formation. Optimization of reaction conditions (e.g., temperature, catalysts) is critical. For example, analogous syntheses of triazolo-pyrimidines require careful control of diazotization and cyclization steps to avoid byproducts .
Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding patterns.
- X-ray crystallography : Resolves bond lengths (e.g., C–N bonds in the triazole ring: ~1.32–1.38 Å) and dihedral angles, critical for verifying the planar geometry of the pyrimidine core .
- FTIR : Validates carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and NH groups in the acetamide moiety .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- HOMO-LUMO analysis : Identifies electron-rich regions (e.g., triazole nitrogen atoms) and predicts sites for electrophilic attack. For similar acetamide derivatives, HOMO energies correlate with nucleophilic reactivity .
- Molecular Electrostatic Potential (MESP) : Maps charge distribution to highlight hydrogen-bonding capabilities, guiding solubility and binding studies .
- DFT calculations : Optimize geometry and simulate reaction pathways for functionalization (e.g., fluorophenyl substitution effects) .
Q. What experimental design strategies improve synthetic yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, reaction time) identifies optimal conditions. Flow chemistry platforms enhance reproducibility for oxidation and cyclization steps, as demonstrated in diazomethane syntheses .
- Purification techniques : Gradient chromatography resolves polar byproducts, while recrystallization (e.g., using DMF/ethanol mixtures) improves crystallinity .
Q. How is structure-activity relationship (SAR) analyzed for biological target engagement?
Methodological Answer:
- Enzyme inhibition assays : Test modifications to the 4-fluorophenyl or chloro-methylphenyl groups against kinases or phosphatases. Analogous triazolo-pyrimidines show enhanced activity with electron-withdrawing substituents .
- Molecular docking : Simulate binding to active sites (e.g., ATP-binding pockets) using crystallographic data from homologous proteins. Key interactions include π-π stacking with phenyl rings and hydrogen bonds to the acetamide carbonyl .
Notes
- Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational characterization.
- Methodological answers integrate synthetic, analytical, and computational approaches to reflect interdisciplinary research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
